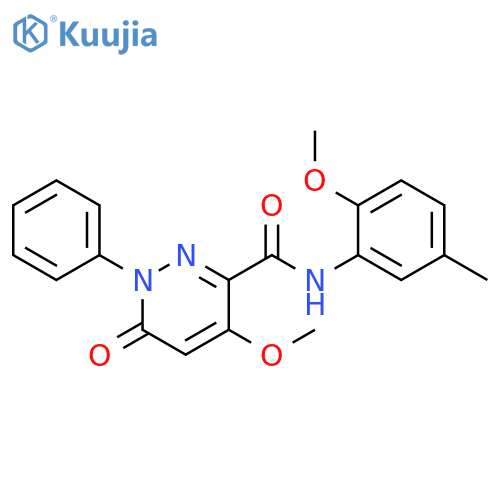Cas no 1004640-32-7 (4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

1004640-32-7 structure
商品名:4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
- 3-Pyridazinecarboxamide, 1,6-dihydro-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-
- 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- AKOS004953162
- 1004640-32-7
- F2213-0129
-
- インチ: 1S/C20H19N3O4/c1-13-9-10-16(26-2)15(11-13)21-20(25)19-17(27-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25)
- InChIKey: BTALWTORPVMOFD-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC(C)=CC=C2OC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OC
計算された属性
- せいみつぶんしりょう: 365.13755610g/mol
- どういたいしつりょう: 365.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 80.2Ų
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.05±0.70(Predicted)
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2213-0129-50mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-3mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-5mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-20mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-25mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-5μmol |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-75mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-4mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-30mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2213-0129-40mg |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
1004640-32-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1004640-32-7 (4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 249916-07-2(Borreriagenin)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
